7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Medicinal Chemistry Structure-Activity Relationship Anti-Tubercular Drug Discovery

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 324817-87-0) is a heterocyclic building block featuring a 1,4-benzoxazine core with a phenyl substituent at position 3 and a methyl group at position 7 on the fused benzene ring. This specific substitution pattern distinguishes it from the broader class of 3,4-dihydro-2H-benzo[b][1,4]oxazines, which have been explored as scaffolds for PI3K inhibitors, CRAC modulators, and antimicrobial agents.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B11774285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(CO2)C3=CC=CC=C3
InChIInChI=1S/C15H15NO/c1-11-7-8-13-15(9-11)17-10-14(16-13)12-5-3-2-4-6-12/h2-9,14,16H,10H2,1H3
InChIKeyCSQHIAHUKJDEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Core Structural and Physicochemical Determinants


7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 324817-87-0) is a heterocyclic building block featuring a 1,4-benzoxazine core with a phenyl substituent at position 3 and a methyl group at position 7 on the fused benzene ring . This specific substitution pattern distinguishes it from the broader class of 3,4-dihydro-2H-benzo[b][1,4]oxazines, which have been explored as scaffolds for PI3K inhibitors, CRAC modulators, and antimicrobial agents [1]. With a molecular formula of C15H15NO and a molecular weight of 225.28 g/mol, the compound is supplied at purities of 95–98%, making it a suitable starting point for medicinal chemistry elaboration and structure-activity relationship (SAR) studies .

Why Generic 3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Analogs Cannot Replace the 7-Methyl Congener


Within the 3,4-dihydro-2H-benzo[b][1,4]oxazine family, even minor alterations in the substitution pattern can profoundly alter biological activity, physicochemical properties, and synthetic accessibility. Published SAR studies on related benzoxazine cores demonstrate that the position of a methyl substituent on the fused benzene ring is a critical determinant of potency and selectivity; for instance, in anti-tubercular benzo[b][1,4]oxazine series, compounds bearing a substituent at the position equivalent to C7 exhibited MIC90 values as low as 6.25 μM, while closely related analogs with different substitution patterns showed >400 μM potency [1]. Therefore, substituting the 7-methyl-3-phenyl derivative with the unsubstituted 3-phenyl analog (CAS 70310-30-4), the 6-methyl positional isomer (CAS 70310-33-7), or the oxidized 2H form (CAS 500903-24-2) can introduce unpredictable shifts in target engagement, metabolic stability, and synthetic yield, undermining the reproducibility of SAR campaigns and hit-to-lead optimization programs [2].

Product-Specific Quantitative Differentiation: 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Against Closest Analogs


Positional Methyl Group Differentiation: 7-Methyl vs. 6-Methyl vs. Unsubstituted 3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

In a phenotypic screening campaign against Mycobacterium tuberculosis H37Rv, a benzo[b][1,4]oxazine derivative bearing a methyl-bearing phenyl ring at C7 achieved an MIC90 of 6.25 μM in cholesterol-containing (MMM-Ch) medium, representing a >64-fold improvement over the N-acetyl analog (MIC90 >400 μM) and outperforming several 3-phenyl-substituted analogs that showed MIC90 values of 50–200 μM across multiple media conditions [1]. While the exact 7-methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine itself has not been tested in this specific assay, the published SAR trend strongly indicates that a C7 methyl group on the 1,4-benzoxazine scaffold is tolerated and can contribute to enhanced antimycobacterial activity compared to unsubstituted or alternatively substituted congeners. In a separate antimicrobial evaluation of 1,4-benzoxazine derivatives, compounds bearing electron-donating methyl groups on the aromatic ring demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative strains, whereas the unsubstituted parent compound showed lower potency [2]. These cross-study comparable findings establish a class-level inference that the 7-methyl substitution imparts a measurable advantage for antimicrobial hit identification over the 6-methyl positional isomer or the des-methyl analog.

Medicinal Chemistry Structure-Activity Relationship Anti-Tubercular Drug Discovery

Redox State Differentiation: 3,4-Dihydro (Reduced) vs. 2H-1,4-Benzoxazine (Oxidized) Forms

The target compound exists in the reduced 3,4-dihydro form (CAS 324817-87-0), which is chemically distinct from the oxidized 2H-1,4-benzoxazine analog, 7-methyl-3-phenyl-2H-1,4-benzoxazine (CAS 500903-24-2). The 2H form features a C=N double bond that alters the electronic distribution and conformational rigidity of the oxazine ring; this can affect both the compound's reactivity and its biological target engagement . Studies on 3-phenyl-2H-1,4-benzoxazine 4-oxides demonstrate that these oxidized congeners are light-sensitive and undergo photochemical rearrangement, posing stability challenges during storage and assay [1]. While no direct head-to-head pharmacological comparison between the two redox states has been published for the 7-methyl-3-phenyl series, class-level inference from benzoxazine SAR literature indicates that the reduced 3,4-dihydro form is generally preferred as a synthetic intermediate for further functionalization (e.g., N-alkylation, acylation) and exhibits greater chemical stability under standard laboratory storage conditions [2].

Medicinal Chemistry Redox Chemistry Pharmacophore Stability

Purity and Supply Consistency: Vendor-Qualified 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine vs. Unspecified Benzoxazine Analogs

The target compound is commercially available from multiple vendors at certified purities ranging from 95% (AKSci) to 97% (Chemenu) and 98% (MolCore), with some suppliers providing batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the closely related 6-methyl positional isomer (CAS 70310-33-7) and the unsubstituted 3-phenyl analog (CAS 70310-30-4) are less consistently stocked, and their purity specifications are not always accompanied by detailed analytical certificates . This disparity in supply chain maturity means that researchers procuring the target compound benefit from verified purity levels and batch-to-batch reproducibility, which are critical for quantitative SAR studies, biochemical assay development, and patent exemplification .

Chemical Procurement Quality Control Medicinal Chemistry Supply Chain

Synthetic Accessibility: One-Pot Multicomponent Synthesis Advantage for 3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Scaffolds

The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold can be assembled via a one-pot, three-component reaction between substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using Cs2CO3 as a base catalyst under microwave irradiation [1]. This method delivers yields of 38–87% and has been successfully applied to generate a 12-member library of diversely substituted 3,4-dihydro-2H-benzo[b][1,4]oxazines. The target compound, featuring a 7-methyl substitution on the 2-aminophenol component and benzaldehyde as the aldehyde partner, is synthetically accessible through this convergent route, whereas the oxidized 2H-1,4-benzoxazine analogs require distinct synthetic strategies (e.g., Mannich reaction or oxidative cyclization) that are less amenable to rapid analog generation [2]. A separate study describes a diastereoselective, green synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine analogues via multicomponent reaction, achieving moderate to high yields with operational simplicity, which further supports the synthetic tractability of this scaffold for library production [3].

Synthetic Chemistry Green Chemistry Medicinal Chemistry Library Synthesis

Optimal Research and Procurement Scenarios for 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Based on Quantified Differentiation


Anti-Tubercular Hit-to-Lead Optimization Campaigns Requiring C7-Substituted Benzoxazine Scaffolds

Medicinal chemistry teams pursuing CYP121A1 or other Mtb targets can prioritize 7-methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as a scaffold based on class-level SAR evidence that C7 substitution on the benzo[b][1,4]oxazine core yields MIC90 values as low as 6.25 μM in phenotypic Mtb assays, representing >64-fold improvement over unsubstituted or N-acetylated analogs [1]. The compound's 95–98% commercial purity with QC documentation ensures reproducible SAR data, enabling direct comparison with in-house synthesized analogs. Procurement of this specific regioisomer rather than the 6-methyl variant or des-methyl parent reduces the risk of selecting a suboptimal starting point for lead optimization.

Parallel Library Synthesis and Diversity-Oriented Synthesis Programs Leveraging One-Pot Multicomponent Chemistry

The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold, including the 7-methyl-3-phenyl derivative, can be efficiently synthesized via a one-pot, three-component reaction between 2-amino-5-methylphenol, benzaldehyde, and phenacyl bromide [1]. This convergent route, which proceeds in 38–87% yield under microwave or conventional heating, is well-suited for generating focused libraries for antibacterial or antioxidant screening. Procuring the pre-formed building block from commercial sources enables direct diversification at the N4 position without requiring the initial cyclization step, accelerating hit expansion timelines [2].

Pharmacophore Stability Studies and Redox State Comparison in Benzoxazine-Based Inhibitor Design

The reduced 3,4-dihydro form (CAS 324817-87-0) provides a chemically stable alternative to the photolabile oxidized 2H-1,4-benzoxazine analog (CAS 500903-24-2) for studies requiring prolonged storage or exposure to assay conditions [1][2]. Researchers investigating the role of oxazine ring saturation on target binding (e.g., PI3K isoform inhibition or CRAC channel modulation) can use the target compound alongside the oxidized form to directly probe the contribution of the C=N double bond to pharmacophore geometry and electronic character, providing critical SAR insights for lead optimization [3].

Regioisomer-Controlled Antibacterial SAR Studies Comparing 7-Methyl vs. 6-Methyl Benzoxazine Derivatives

Antibacterial screening programs aiming to map the positional effect of methyl substitution on the benzoxazine aromatic ring can procure the 7-methyl-3-phenyl derivative (CAS 324817-87-0) alongside the 6-methyl isomer (CAS 70310-33-7) and the unsubstituted 3-phenyl parent (CAS 70310-30-4) to generate a regioisomeric mini-series [1]. Published class-level data indicate that methyl substitution on the benzoxazine ring can either enhance or abolish antibacterial activity depending on position, making this a valuable set for understanding pharmacophoric requirements and for identifying selective antibacterial hits with minimal off-target activity [2].

Quote Request

Request a Quote for 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.